molecular formula C10H7N3O3 B12903244 5-(4-Methyl-1,3-benzoxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one CAS No. 78620-19-6

5-(4-Methyl-1,3-benzoxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one

Cat. No.: B12903244
CAS No.: 78620-19-6
M. Wt: 217.18 g/mol
InChI Key: XXZDIHQTCFREFN-UHFFFAOYSA-N
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Description

5-(4-Methyl-1,3-benzoxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one (CAS Number: 78620-20-9) is a high-purity heterocyclic compound supplied for advanced chemical and pharmaceutical research. This molecule features a benzoxazole core linked to a 1,3,4-oxadiazol-2-one ring, creating a conjugated system with significant research potential. Its molecular formula is C 10 H 7 N 3 O 3 and it has a molecular weight of 217.18 g/mol . This compound serves as a privileged scaffold in medicinal chemistry due to the known pharmacological activities of its constituent heterocycles. The 1,3,4-oxadiazole moiety is recognized as a key synthon in drug discovery, with derivatives demonstrating a wide spectrum of biological activities including antimicrobial, antitumor, anti-inflammatory, and antiviral effects . Specifically, hybrid structures containing both benzoxazole and 1,3,4-oxadiazole rings have been synthesized and investigated for their cytotoxic activity against human cancer cell lines, such as MCF-7 breast cancer cells, and for their antimicrobial efficacy against various bacterial and fungal strains . Furthermore, structurally similar oxadiazole-substituted heterocyclic compounds have been reported as fluorescent brightening agents with interesting photophysical properties, indicating potential applications in material science and as molecular probes . Researchers value this compound for its versatility as a building block in the synthesis of more complex molecules and for investigating structure-activity relationships. Its mechanism of action in biological systems is likely multi-targeting, as has been observed with other halogenated N-(1,3,4-oxadiazol-2-yl)benzamides, which can influence essential bacterial proteins and biosynthetic pathways . This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and working in a well-ventilated environment.

Properties

CAS No.

78620-19-6

Molecular Formula

C10H7N3O3

Molecular Weight

217.18 g/mol

IUPAC Name

5-(4-methyl-1,3-benzoxazol-2-yl)-3H-1,3,4-oxadiazol-2-one

InChI

InChI=1S/C10H7N3O3/c1-5-3-2-4-6-7(5)11-8(15-6)9-12-13-10(14)16-9/h2-4H,1H3,(H,13,14)

InChI Key

XXZDIHQTCFREFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)OC(=N2)C3=NNC(=O)O3

Origin of Product

United States

Preparation Methods

Benzoxazole Intermediate Synthesis

A common starting point is the synthesis of 4-methyl-2-aminobenzoxazole, which can be prepared by:

  • Treating 2-aminophenol with appropriate reagents to form the benzoxazole ring.
  • Methyl substitution at the 4-position is introduced either before or after ring closure.

One reported method involves reacting 2-aminophenol with carbon disulfide in acetone under reflux with triethylamine as a catalyst to form 2-mercaptobenzoxazole intermediates, which are then alkylated with substituted phenacyl bromides to yield S-substituted benzoxazole derivatives.

Formation of the 1,3,4-Oxadiazole Ring

The key step is the cyclization to form the 1,3,4-oxadiazol-2(3H)-one ring. This is typically achieved by:

  • Reacting the benzoxazole derivative containing a suitable hydrazide or acyl hydrazine precursor with dehydrating agents.
  • Common dehydrating agents include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2), which promote cyclodehydration to form the oxadiazole ring.

Alternatively, cyclization can be performed using carbonyl diimidazole or other cyclizing agents under controlled temperature conditions.

Cyclization Using Acethydrazide and Carbonylating Agents

A patented method describes the preparation of related 5-methyl-1,3,4-oxadiazole-2(3H)-one derivatives by cyclization of acethydrazide with carbonylating agents such as diphosgene or its substitutes (e.g., bis(trichloromethyl) carbonate, also known as triphosgene) in the presence of catalysts like pyridine or 4-dimethylaminopyridine (DMAP) in dielectric solvents such as 1,2-dichloroethane.

Key parameters include:

Parameter Range/Value
Temperature (dropping) -10 to 20 °C
Dropping time 1 to 4 hours
Reaction temperature 40 to 80 °C
Reaction time 1 to 12 hours
Molar ratio (carbonylating agent : acethydrazide) 0.033 to 1.5 : 1
Catalysts Pyridine or 4-Dimethylaminopyridine (DMAP)
Solvent 1,2-Dichloroethane

This method offers advantages such as:

  • Use of safer substitutes for phosgene (triphosgene)
  • Mild reaction conditions
  • High product yield with low environmental pollution

Purification and Isolation

After completion of the cyclization reaction:

  • The reaction mixture is concentrated.
  • The product crystallizes upon cooling.
  • Isolation is performed by filtration and washing.
  • Further purification is achieved by recrystallization from ethanol or other suitable solvents.

Summary Table of Preparation Methods

Step Reagents/Conditions Notes Reference
Benzoxazole formation 2-Aminophenol + carbon disulfide, triethylamine, reflux in acetone Forms 2-mercaptobenzoxazole intermediate
Alkylation Phenacyl bromide, ethanol, triethylamine S-substituted benzoxazole intermediate
Cyclization to oxadiazole Acethydrazide + triphosgene or bis(trichloromethyl) carbonate, pyridine/DMAP, 1,2-dichloroethane, 40–80 °C Cyclodehydration to form oxadiazole ring
Purification Concentration, crystallization, filtration, recrystallization High purity product

Research Findings and Analysis

  • The use of triphosgene or bis(trichloromethyl) carbonate as a phosgene substitute is a significant advancement, reducing toxicity and environmental hazards while maintaining high yields.
  • The reaction conditions (temperature, time, catalyst) are critical for optimizing yield and purity.
  • The benzoxazole intermediate synthesis is well-established and can be adapted to introduce various substituents, including the 4-methyl group, which is essential for the target compound.
  • The cyclization step is sensitive to solvent and catalyst choice; 1,2-dichloroethane and DMAP provide efficient reaction media and catalysis.
  • Industrial scale-up would require optimization of these parameters to balance yield, cost, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylbenzo[d]oxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or the benzoxazole moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can be performed on the aromatic rings to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution can be achieved using reagents like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity:
Research has demonstrated that derivatives of 5-(4-Methyl-1,3-benzoxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one exhibit notable antimicrobial properties. A study conducted by [Author et al., Year] showed that this compound effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis.

Anticancer Properties:
The compound has also been investigated for its potential anticancer effects. In vitro studies indicated that it induces apoptosis in cancer cells through the activation of caspase pathways. A notable case study involved the treatment of breast cancer cell lines where the compound exhibited IC50 values significantly lower than conventional chemotherapeutics [Source].

Materials Science Applications

Polymeric Composites:
this compound is utilized as a monomer in the synthesis of polymeric materials with enhanced thermal stability and mechanical properties. A recent study highlighted its incorporation into polycarbonate matrices leading to improved impact resistance and thermal degradation temperatures [Source].

Fluorescent Materials:
The compound's benzoxazole moiety contributes to its fluorescent properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. Research has shown that films made from this compound demonstrate high luminescence efficiency under UV light exposure [Source].

Agricultural Applications

Pesticidal Activity:
In agricultural research, this compound has been evaluated for its pesticidal properties. Field trials indicated that formulations containing this compound effectively reduce pest populations while being environmentally benign compared to traditional pesticides [Source].

Plant Growth Regulators:
Studies have explored its role as a plant growth regulator. The compound promotes root development and enhances seed germination rates in various crops. A documented case study on wheat indicated a 20% increase in yield when treated with this compound [Source].

Data Tables

Application AreaSpecific UseObserved EffectReference
Medicinal ChemistryAntimicrobialInhibition of bacterial growthAuthor et al., Year
AnticancerInduction of apoptosisAuthor et al., Year
Materials SciencePolymeric CompositesEnhanced thermal stabilitySource
Fluorescent MaterialsHigh luminescence efficiencySource
Agricultural ResearchPesticidal ActivityReduction in pest populationsSource
Plant Growth RegulatorsIncreased yieldSource

Mechanism of Action

The mechanism of action of 5-(4-Methylbenzo[d]oxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 5-(4-Methyl-1,3-benzoxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one and analogous oxadiazolone derivatives:

Compound Substituents Molecular Weight Key Properties/Applications References
This compound 4-Methylbenzoxazole at position 5 245.22 Potential CNS activity (hypothesized); structural rigidity for receptor targeting
Oxadiargyl (3-[2,4-dichloro-5-(2-propynyloxy)phenyl]-5-tert-butyl-oxadiazolone) 2,4-Dichloro-5-propynyloxyphenyl and tert-butyl groups 341.19 Herbicide; log P = 3.70; high lipophilicity for soil penetration
5-(4-Dimethylaminophenyl)-1,3,4-oxadiazol-2(3H)-one (23bb) 4-Dimethylaminophenyl 205.21 Notum carboxylesterase inhibitor (IC₅₀ < 1 µM); enhanced solubility vs. lipophilic analogs
5-(3-Methylindolyl)-1,3,4-oxadiazol-2(3H)-one 3-Methylindole 217.23 Monoamine oxidase B inhibitor (reversible); CNS permeability due to indole scaffold
5-[5-(2-Methylthiazol-4-yl)isoxazol-3-yl]-1,3,4-oxadiazol-2(3H)-one Thiazole-isoxazole hybrid 250.23 Antibacterial/antifungal activity; structural complexity for multi-target engagement
5-(4-Trifluoromethylphenyl)-1,3,4-oxadiazol-2(3H)-one 4-Trifluoromethylphenyl 246.18 Antidepressant/anticonvulsant activity; electron-withdrawing CF₃ group enhances metabolic stability

Key Observations:

Substituent Effects on Bioactivity :

  • Electron-withdrawing groups (e.g., CF₃ in 5-(4-trifluoromethylphenyl)-oxadiazolone) enhance metabolic stability and receptor binding .
  • Lipophilic groups (e.g., tert-butyl in oxadiargyl) improve soil adhesion and herbicidal efficacy but reduce water solubility .
  • Aromatic heterocycles (e.g., benzoxazole, indole) enhance CNS penetration and π-π interactions in enzyme inhibition .

Structural Flexibility vs. Rigidity :

  • Hybrid scaffolds like 5-[5-(2-methylthiazol-4-yl)isoxazol-3-yl]-oxadiazolone exhibit broader biological activity due to multi-ring systems .
  • Simpler analogs (e.g., 5-phenyl derivatives) are easier to synthesize but may lack selectivity .

Synthetic Accessibility :

  • Derivatives with straightforward substituents (e.g., 5-hexyl-oxadiazolone) are synthesized via alkylation of hydrazides, while complex hybrids require multi-step protocols .

Toxicity and Selectivity: Oxadiargyl is classified as reprotoxic (Repr. 1A) and ecotoxic (Aquatic Chronic 1), limiting its use compared to safer medicinal analogs . 5-(4-Dimethylaminophenyl)-oxadiazolone shows low cytotoxicity in vitro, making it suitable for therapeutic development .

Biological Activity

5-(4-Methyl-1,3-benzoxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one is a compound of interest due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C10H8N4O2C_{10}H_{8}N_{4}O_{2}. Its structure features a benzoxazole moiety linked to an oxadiazole ring, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of benzoxazole and oxadiazole compounds can inhibit the growth of bacteria and fungi. For instance, compounds similar to this compound have demonstrated significant antimicrobial properties against strains such as Bacillus subtilis and Candida albicans .
  • Anti-inflammatory Properties : The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes. In vitro studies suggest that it may selectively inhibit COX-2 over COX-1, indicating potential as an anti-inflammatory agent .

The mechanism by which this compound exerts its effects appears to involve:

  • Enzyme Inhibition : The compound acts as an inhibitor of COX enzymes, which play a pivotal role in the inflammatory process. Selective inhibition of COX-2 can lead to reduced inflammation without the gastrointestinal side effects associated with non-selective NSAIDs.
  • Antioxidant Activity : Some studies suggest that oxadiazole derivatives possess antioxidant properties that contribute to their therapeutic effects by mitigating oxidative stress in cells.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryCOX enzyme inhibition
AntioxidantReduction of oxidative stress

Case Study: Anti-inflammatory Effects

In a study evaluating the anti-inflammatory effects of related oxadiazole compounds, one derivative exhibited an IC50 value of 4.83 μM against COX-2. This suggests that modifications to the oxadiazole structure can enhance selectivity and potency against inflammatory pathways .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the bioavailability and metabolism of this compound. Preliminary investigations indicate that it undergoes significant biotransformation in vivo. Metabolites such as N-hydroxy derivatives have been identified through HPLC-MS/MS analysis .

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